1-(4-butylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(4-BUTYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines a benzodiazole ring, a pyrrolidinone ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BUTYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidinone Ring: This step involves the formation of the pyrrolidinone ring through a cyclization reaction, often using reagents like phosgene or its derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-BUTYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-BUTYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
- 2-(2-tert-Butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
1-(4-BUTYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE stands out due to its combination of a benzodiazole ring and a pyrrolidinone ring, which is not commonly found in similar compounds. This unique structure may confer specific properties and activities that are advantageous for certain applications.
Properties
Molecular Formula |
C30H33N3O3 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-(4-butylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C30H33N3O3/c1-3-4-9-22-14-16-24(17-15-22)33-21-23(20-29(33)34)30-31-25-10-5-6-11-26(25)32(30)18-19-36-28-13-8-7-12-27(28)35-2/h5-8,10-17,23H,3-4,9,18-21H2,1-2H3 |
InChI Key |
KBMSYUCOQNMXMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC |
Origin of Product |
United States |
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